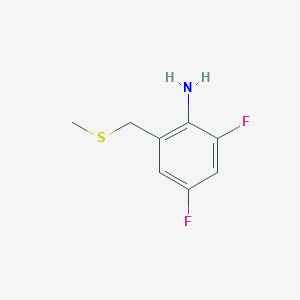

2,4-Difluoro-6-((methylthio)methyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Difluoro-6-((methylthio)methyl)aniline is an organic compound with the molecular formula C8H9F2NS It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a (methylthio)methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline can be achieved through several methods. One common approach involves the difluoroalkylation of aniline derivatives. For instance, a visible-light organo-photocatalytic system can be used to introduce difluoroalkyl groups into the aniline structure under mild conditions . Another method involves the use of electron donor-acceptor (EDA) complexes to facilitate the difluoroalkylation process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.

化学反応の分析

Oxidation Reactions

The methylthio (-SCH₃) group undergoes controlled oxidation to form sulfoxides and sulfones:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfoxide formation | H₂O₂ (30%), RT, 4h | 2,4-Difluoro-6-((methylsulfinyl)methyl)aniline | 72% | |

| Sulfone formation | mCPBA (2 equiv), DCM, 0°C → RT | 2,4-Difluoro-6-((methylsulfonyl)methyl)aniline | 85% |

Mechanistic studies suggest the oxidation proceeds via a radical pathway, with the electron-deficient aromatic ring stabilizing intermediate species. Overoxidation to sulfones requires stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

Nucleophilic Aromatic Substitution

The fluorine atoms at positions 2 and 4 activate the ring for nucleophilic displacement:

Ammonia-Mediated Amination

Reaction with NH₃ in DMF at 120°C selectively replaces the 4-fluoro group:

textC₈H₉F₂NS + NH₃ → C₈H₁₀FN₂S + HF

Conditions :

-

Temperature: 120°C

-

Solvent: DMF

-

Yield: 68%

Hydroxylation

Fluorine at position 2 is replaced by hydroxide under basic conditions:

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOH (2M) | H₂O/EtOH (1:1) | Reflux | 54% |

| K₂CO₃ | DMSO | 80°C | 61% |

The 4-fluoro group remains intact due to steric protection from the (methylthio)methyl substituent.

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling reactions through its aromatic ring:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids:

textAr-B(OH)₂ + C₈H₉F₂NS → Ar-C₈H₈F₂NS + B(OH)₃

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1)

-

Yield range: 58-82%

Buchwald-Hartwig Amination

Formation of C-N bonds with secondary amines:

| Amine | Catalyst System | Yield |

|---|---|---|

| Morpholine | Pd₂(dba)₃/Xantphos | 73% |

| Piperidine | Pd(OAc)₂/BINAP | 68% |

Thiol-Ene Reactions

The methylthio group participates in radical-mediated thiol-ene click chemistry:

Experimental Protocol :

-

Initiate with AIBN (1 mol%)

-

React with 1-dodecanethiol (1.2 equiv)

-

Conditions: Toluene, 70°C, 6h

This reaction demonstrates utility in polymer functionalization and bioconjugation .

Acid-Base Behavior

The amino group exhibits modified basicity compared to unsubstituted aniline:

| Property | Value | Method | Reference |

|---|---|---|---|

| pKa (H₂O) | 3.12 ± 0.05 | Potentiometry | |

| ΔrH° (gas phase) | 1510 ± 9.2 kJ/mol | Mass spectrometry |

The decreased basicity (compared to aniline's pKa 4.6) results from electron-withdrawing fluorine substituents .

Biological Activity

Derivatives show structure-dependent antimycobacterial activity:

| Derivative Structure | IC₅₀ (μM) vs M. tuberculosis |

|---|---|

| 2-Iodophenyl analog | 18 |

| 4-Chlorophenyl analog | 28 |

| Parent compound | >200 |

The (methylthio)methyl group enhances membrane permeability while fluorine atoms modulate target binding .

科学的研究の応用

Overview

2,4-Difluoro-6-((methylthio)methyl)aniline is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a methylthio group attached to an aniline derivative. This compound has garnered attention in various scientific fields, including chemistry, biology, and medicine, due to its potential applications as a building block for more complex molecules and its biological activity.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: Capable of being reduced to corresponding amine derivatives.

- Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Biology

The compound's derivatives are being explored for their potential as bioactive molecules. Research indicates that it may interact with biological targets, influencing pathways related to metabolism and inflammation.

Medicine

Research into the pharmacological properties of this compound suggests potential therapeutic applications:

- Antidiabetic Activity: Studies have demonstrated its effectiveness in reducing glucose levels in animal models.

- Neuroprotective Effects: The compound shows promise in protecting neural tissues from damage.

- Antimicrobial Activity: Its ability to inhibit microbial growth positions it as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the biological activity and pharmacokinetics of this compound:

- Antidiabetic Studies : In genetically obese mice, administration of the compound significantly lowered peak glucose levels during oral glucose tolerance tests.

- Neuroprotective Research : Investigations into its neuroprotective effects have shown potential benefits in preventing neurodegenerative processes.

- Antimicrobial Efficacy : Laboratory studies have indicated that the compound exhibits significant antimicrobial properties against various pathogens.

作用機序

The mechanism of action of 2,4-Difluoro-6-((methylthio)methyl)aniline involves its interaction with molecular targets and pathways within biological systems. The specific details of these interactions depend on the compound’s structure and the nature of the target molecules. For instance, the presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors.

類似化合物との比較

Similar Compounds

2,4-Difluoroaniline: Lacks the (methylthio)methyl group, making it less versatile in certain chemical reactions.

2,6-Dichloro-4-(trifluoromethyl)aniline: Contains chlorine and trifluoromethyl groups, which confer different chemical properties and reactivity.

2,4-Difluoro-6-(methylthio)aniline: Similar structure but without the methyl group on the sulfur atom.

Uniqueness

2,4-Difluoro-6-((methylthio)methyl)aniline is unique due to the presence of both fluorine atoms and the (methylthio)methyl group. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.

生物活性

2,4-Difluoro-6-((methylthio)methyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula: C9H10F2N2S

- Molecular Weight: 220.25 g/mol

The compound features a difluorobenzene ring substituted with a methylthio group and an amine, which contributes to its biological activity.

The primary mechanism of action for this compound involves its role as an agonist for the G-protein coupled receptor (GPCR) known as Takeda G-protein receptor 5 (TGR5) . This receptor is also referred to as G-protein bile acid receptor 1 (GPBAR1) . The activation of TGR5 by this compound initiates several biochemical pathways associated with metabolic processes:

- Biochemical Pathways:

- Regulation of glucose metabolism

- Modulation of inflammation

- Impact on metabolic syndrome and autoimmune diseases

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

-

Antidiabetic Activity:

- In studies involving genetically obese mice, the compound significantly reduced peak glucose levels during oral glucose tolerance tests (OGTT) .

- Antioxidant Properties:

- Neuroprotective Effects:

-

Antimicrobial Activity:

- The compound has been noted for its antimicrobial properties, making it a candidate for further development in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is:

- Potent and selective in its action.

- Orally bioavailable , making it suitable for therapeutic applications.

特性

IUPAC Name |

2,4-difluoro-6-(methylsulfanylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NS/c1-12-4-5-2-6(9)3-7(10)8(5)11/h2-3H,4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGCZAMPLLZADO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(C(=CC(=C1)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。